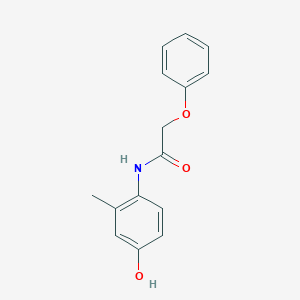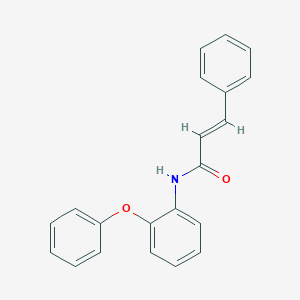
N-(2-ethyl-6-methylphenyl)-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethyl-6-methylphenyl)-2-methylbenzenesulfonamide, also known as Efaroxan, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of sulfonylureas and is primarily used as an alpha-2 adrenergic receptor antagonist.
Mecanismo De Acción
The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-methylbenzenesulfonamide involves its ability to block the alpha-2 adrenergic receptors. These receptors are primarily found in the central nervous system and play a role in regulating various physiological processes such as blood pressure, heart rate, and neurotransmitter release. By blocking these receptors, N-(2-ethyl-6-methylphenyl)-2-methylbenzenesulfonamide enhances the release of neurotransmitters such as norepinephrine and dopamine, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)-2-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to enhance insulin secretion and improve glucose tolerance, making it a potential candidate for the treatment of type 2 diabetes. Additionally, this compound has been shown to improve cognitive function and memory, making it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using N-(2-ethyl-6-methylphenyl)-2-methylbenzenesulfonamide in lab experiments is its ability to selectively block the alpha-2 adrenergic receptors. This allows researchers to study the specific physiological processes that are regulated by these receptors. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of N-(2-ethyl-6-methylphenyl)-2-methylbenzenesulfonamide. One potential direction is the development of more efficient synthesis methods that can increase the yield of this compound. Another potential direction is the study of the long-term effects of this compound on cognitive function and memory. Additionally, further research is needed to determine the potential applications of this compound in the treatment of type 2 diabetes and other metabolic disorders.
Métodos De Síntesis
The synthesis of N-(2-ethyl-6-methylphenyl)-2-methylbenzenesulfonamide involves the reaction of 2-methylbenzenesulfonyl chloride with 2-amino-5-ethyl-6-methylphenol in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as recrystallization and column chromatography. The yield of this synthesis method is reported to be around 60-70%.
Aplicaciones Científicas De Investigación
N-(2-ethyl-6-methylphenyl)-2-methylbenzenesulfonamide has been extensively studied for its potential applications in various fields. One of the primary applications of this compound is in the field of neuroscience, where it is used as an alpha-2 adrenergic receptor antagonist. This compound has been shown to improve cognitive function and memory in animal models, making it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease.
In addition to its application in neuroscience, N-(2-ethyl-6-methylphenyl)-2-methylbenzenesulfonamide has also been studied for its potential use in the treatment of diabetes. This compound has been shown to enhance insulin secretion and improve glucose tolerance in animal models, making it a potential candidate for the treatment of type 2 diabetes.
Propiedades
Fórmula molecular |
C16H19NO2S |
|---|---|
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
N-(2-ethyl-6-methylphenyl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO2S/c1-4-14-10-7-9-13(3)16(14)17-20(18,19)15-11-6-5-8-12(15)2/h5-11,17H,4H2,1-3H3 |
Clave InChI |
FFIHZFDVWXPSRW-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=CC=CC=C2C)C |
SMILES canónico |
CCC1=CC=CC(=C1NS(=O)(=O)C2=CC=CC=C2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-2-naphthyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290661.png)
![1,3-Benzodioxol-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290662.png)
![4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290663.png)
![4-Benzoylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290664.png)

![N-[3-(1-hydroxyethyl)phenyl]pentanamide](/img/structure/B290671.png)
![N-[2-chloro-4-(pentanoylamino)phenyl]pentanamide](/img/structure/B290672.png)

![N-[1-(hydroxymethyl)propyl]-2-phenoxyacetamide](/img/structure/B290674.png)




![N-[4-(diethylamino)-2-methylphenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B290683.png)